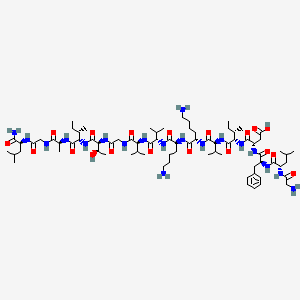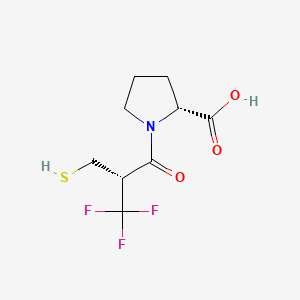
Mbl-IN-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Mbl-IN-2 typically involves the use of metal-ion-binding inhibitorsThe reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors to ensure consistency and purity. The process is optimized to minimize waste and maximize yield, often employing continuous flow techniques and advanced purification methods such as high-performance liquid chromatography (HPLC) .
化学反応の分析
Types of Reactions
Mbl-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
科学的研究の応用
Mbl-IN-2 has a wide range of scientific research applications, including:
作用機序
The mechanism of action of Mbl-IN-2 involves its binding to the active site of metallo-β-lactamases, where it chelates the metal ions (typically zinc) required for the enzyme’s activity. This binding inhibits the enzyme’s ability to hydrolyze β-lactam antibiotics, thereby restoring the efficacy of these antibiotics against resistant bacteria . The molecular targets include the zinc ions in the active site, and the pathways involved are those related to the inhibition of enzyme activity .
類似化合物との比較
Mbl-IN-2 is unique in its high binding affinity and specificity for metallo-β-lactamases compared to other similar compounds. Some similar compounds include:
Indole-2-carboxylates: These compounds also inhibit metallo-β-lactamases but may have different binding modes and efficacy.
Dipicolinic acid: Known for its metal-chelating properties, it is another inhibitor of metallo-β-lactamases but with a different mechanism of action.
Aspergillomarasmin A: A natural product that inhibits metallo-β-lactamases by chelating zinc ions.
This compound stands out due to its synthetic accessibility, stability, and potent inhibitory activity, making it a promising candidate for further development and application .
特性
分子式 |
C9H12F3NO3S |
|---|---|
分子量 |
271.26 g/mol |
IUPAC名 |
(2R)-1-[(2R)-3,3,3-trifluoro-2-(sulfanylmethyl)propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H12F3NO3S/c10-9(11,12)5(4-17)7(14)13-3-1-2-6(13)8(15)16/h5-6,17H,1-4H2,(H,15,16)/t5-,6-/m1/s1 |
InChIキー |
PPHPDJQYQOXIEP-PHDIDXHHSA-N |
異性体SMILES |
C1C[C@@H](N(C1)C(=O)[C@@H](CS)C(F)(F)F)C(=O)O |
正規SMILES |
C1CC(N(C1)C(=O)C(CS)C(F)(F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


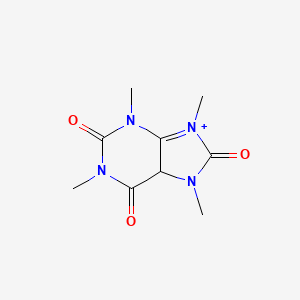
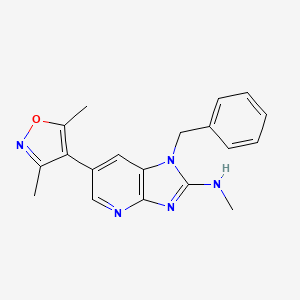

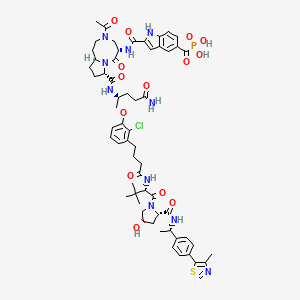
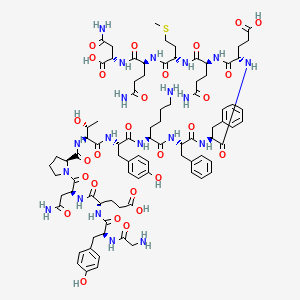

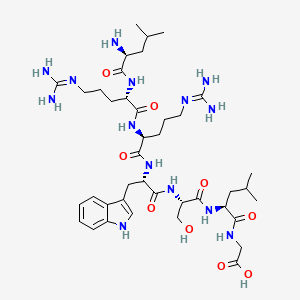
![7,8-dimethyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-1,4a,5,5a,6,7,8,9,9a,10a-decahydrobenzo[g]pteridine-2,4-dione](/img/structure/B12368102.png)

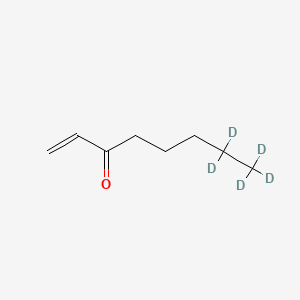
![[(3R)-3-aminopiperidin-1-yl]-[2-(1-ethylindol-2-yl)-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride](/img/structure/B12368117.png)
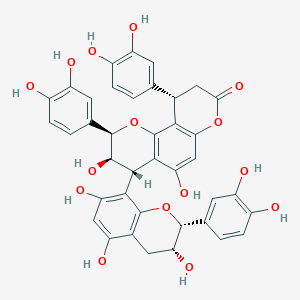
![(3Z)-N-[(1R)-1-(4-fluorophenyl)ethyl]-3-[[4-[[2-(furan-2-yl)-2-oxoacetyl]amino]-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-2-oxo-1H-indole-5-carboxamide](/img/structure/B12368123.png)
